molecular formula C16H11FN4OS2 B11182979 N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

Cat. No.: B11182979
M. Wt: 358.4 g/mol
InChI Key: WGMWCANQIJBZCO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a compound that belongs to the class of triazole-based nitrogen-rich compounds. These compounds are known for their high nitrogen content and stability due to the presence of nitrogen and hydrogen elements in their molecular structure

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial production methods for this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide can be compared with other triazole-based compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11FN4OS2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C16H11FN4OS2/c17-10-5-7-11(8-6-10)18-14(22)9-23-15-19-20-16-21(15)12-3-1-2-4-13(12)24-16/h1-8H,9H2,(H,18,22)

InChI Key

WGMWCANQIJBZCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)F)S2

Origin of Product

United States

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